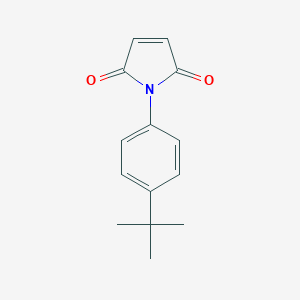

1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDJXEMIAHBMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369703 | |

| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-26-0 | |

| Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyrrole 2,5 Dione Systems in Chemical Research

The pyrrole-2,5-dione ring system, also known as the maleimide (B117702) moiety, is a five-membered heterocyclic structure that serves as a fundamental building block in organic synthesis and medicinal chemistry. nist.govnist.gov Its significance stems from the electrophilic nature of the carbon-carbon double bond within the ring, which readily participates in various chemical reactions, most notably Michael additions with nucleophiles like thiols. This reactivity is crucial for bioconjugation techniques, where maleimides are used to link molecules to proteins and peptides.

Beyond bioconjugation, pyrrole-2,5-dione derivatives have been investigated for a wide array of pharmacological activities. Research has indicated that compounds containing this core structure may exhibit antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Furthermore, some derivatives have been identified as inhibitors of enzymes like HMG-CoA reductase, suggesting a potential role in managing cholesterol levels. mdpi.com The versatility and reactivity of the pyrrole-2,5-dione system continue to make it a subject of intensive study in the development of new materials and therapeutic agents.

Historical Development and Evolution of N Arylmaleimide Chemistry

The study of N-arylmaleimides, a subclass of maleimides where the nitrogen atom is attached to an aryl group, has a history stretching back to the mid-20th century. Early research in the 1960s began to explore the reactivity of the unsaturated system in these compounds. acs.org A common and enduring method for their synthesis involves a two-step process: the acylation of an aniline (B41778) with maleic anhydride (B1165640) to form an N-phenylmaleamic acid, followed by a cyclization step, often achieved by heating with sodium acetate (B1210297) in acetic anhydride. mdpi.com

Over the decades, the synthetic methodologies have been refined. For instance, while dehydrative cyclization using a Dean-Stark apparatus has been explored, it was found to be less efficient than other methods. mdpi.com The influence of electronic effects of substituents on the aromatic ring on the formation and stability of N-arylmaleimides has also been a key area of investigation. researchgate.net More recently, research has focused on expanding the utility of N-arylmaleimides in areas like bioconjugation for applications in PET imaging and 19F-MRI, highlighting the ongoing evolution of this field. mdpi.comresearchgate.net

Placement of 1 4 Tert Butyl Phenyl Pyrrole 2,5 Dione Within the Broader N Arylmaleimide Class

Classical Multistep Synthesis Approaches

The conventional synthesis of N-substituted maleimides, including this compound, is typically achieved through a reliable two-step sequence. google.comtandfonline.com This method involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration step to yield the final imide.

Two-Step Mechanisms via Maleamic Acid Intermediates

This robust and widely practiced mechanism provides high yields and purity. google.commdpi.com The process is sequential, allowing for the isolation and purification of the intermediate, which can be advantageous for ensuring the quality of the final product.

The first step in this synthesis is the acylation of a primary arylamine, in this case, 4-tert-butylaniline, with maleic anhydride. srce.hrtandfonline.com This reaction is a facile nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. The result is the formation of the corresponding N-substituted maleamic acid, specifically N-(4-tert-butylphenyl)maleamic acid. mdpi.comsrce.hr

The reaction is typically carried out at room temperature in a suitable solvent, such as diethyl ether or dichloromethane (B109758) (DCM), and generally proceeds to completion with high yields, often ranging from 87% to 95%. mdpi.comtandfonline.com It is a straightforward and efficient method for creating the necessary precursor for the subsequent cyclization step. google.comgoogle.com To prevent potential side reactions, like the Michael addition of a second amine molecule to the double bond of the newly formed maleamic acid, the amine is usually added slowly to the maleic anhydride solution. google.com

Table 1: Acylation of 4-tert-butylaniline with Maleic Anhydride

| Reactants | Solvent | Conditions | Product | Yield |

|---|

The second and final step is the intramolecular cyclodehydration of the N-(4-tert-butylphenyl)maleamic acid intermediate. researchgate.net This reaction involves the removal of a water molecule to form the stable five-membered pyrrole-2,5-dione ring. A common and well-established method for this transformation is heating the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate (B1210297). mdpi.comsrce.hrtandfonline.comgoogle.com This process typically results in good to excellent yields of the corresponding N-aryl maleimide, generally between 79% and 93%. mdpi.com

Other dehydrating agents can also be employed, such as trifluoroacetic anhydride, which has been shown to be a particularly effective agent that can lower the activation energy for the cyclization. lew.ro Thermal cyclodehydration is another possibility, though it often requires high temperatures that can lead to polymerization of the product. google.com The choice of method can influence the selectivity between the desired maleimide and its isomer, isomaleimide, though for many arylamines, the maleimide is the thermodynamically favored product. lew.ro

Table 2: Dehydrative Cyclization of N-(4-tert-butylphenyl)maleamic acid

| Precursor | Reagents | Conditions | Product | Yield |

|---|

One-Step Cyclocondensation Methodologies

While the two-step method is common, one-step cyclocondensation reactions offer a more direct route to N-substituted maleimides. In this approach, the primary amine and maleic anhydride are reacted in a single pot under conditions that promote both the initial acylation and the subsequent cyclization without isolating the maleamic acid intermediate. srce.hr This is often achieved by conducting the reaction at higher temperatures (100 to 180°C) in an organic solvent, sometimes in the presence of an acid catalyst and an azeotropic solvent to facilitate the removal of water. google.com For instance, reacting an arylamine with 2,3-dimethylmaleic anhydride has been shown to directly form the cyclic condensation product in one step. srce.hr While highly atom-efficient, these methods can sometimes require more stringent conditions and may not be as universally applicable as the two-step sequence. tandfonline.com

Advanced and Environmentally Conscious Synthesis Techniques

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. These advanced techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of N-substituted maleimides, including pyrrole-2,5-dione derivatives, microwave irradiation offers a rapid and efficient alternative to conventional heating. rsc.orgnih.gov This technique can significantly shorten reaction times from hours to mere minutes and often leads to higher yields. derpharmachemica.comshd-pub.org.rs

In a typical microwave-assisted protocol, maleic anhydride and the corresponding amine are condensed, sometimes in a solvent-free "dry media" setting or with a minimal amount of a high-boiling point solvent. rsc.orgderpharmachemica.comresearchgate.net For example, the condensation of 1-(4-acetyl-phenyl)-pyrrole-2,5-dione with substituted benzaldehydes has been successfully carried out under microwave irradiation (180 watts for 3-5 minutes) with excellent results compared to conventional stirring at room temperature (7-8 hours). derpharmachemica.com This one-pot synthesis of pyrrole (B145914) analogs under microwave conditions is noted for its high efficiency and yield. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions |

|---|---|---|---|

| Conventional Heating | Several hours (e.g., 7-8 hrs) derpharmachemica.com | Moderate to High | Room temperature or reflux mdpi.comderpharmachemica.com |

Organocatalytic Reaction Pathways

Traditional syntheses of N-aryl maleimides often require harsh conditions, such as high temperatures for dehydrative cyclization. chemrxiv.org Organocatalysis has emerged as a powerful alternative, enabling these transformations under milder conditions with high degrees of control. chem960.comresearchgate.net

A significant advancement is the use of N-heterocyclic carbenes (NHCs) to catalyze the atroposelective synthesis of N-aryl maleimides. chemrxiv.orgchemrxiv.org This strategy employs the conventional synthetic disconnection, starting from a maleamic acid. The process involves the in-situ activation of the maleamic acid's carboxylic acid group, followed by an NHC-catalyzed atroposelective amidation. This method allows for the synthesis of highly decorated N-aryl maleimides in excellent yields and with high enantioselectivity under mild conditions. chemrxiv.orgchemrxiv.org Mechanistic studies suggest that the NHC catalyst adds to an in-situ generated isoimide (B1223178) intermediate, which presents a novel pathway for generating the key acylazolium species. chemrxiv.org

While much of the organocatalytic research involving maleimides focuses on their use as substrates (e.g., as Michael acceptors or dienophiles in reactions to form chiral succinimide (B58015) derivatives), these studies highlight the utility of various organocatalysts, such as thiourea (B124793) derivatives and cinchona alkaloids, in activating the maleimide scaffold. nih.govnih.govmdpi.com Such catalysts could potentially be adapted for the synthesis of the maleimide ring itself. For instance, bifunctional Takemoto's catalysts have been effectively used in reactions involving aminomaleimides, demonstrating the potential of organocatalysis to modulate the reactivity of the maleimide core. nih.gov

Multicomponent Reaction (MCR) Strategies for Pyrrole Derivatives

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules like pyrrole derivatives. nih.govrsc.org While many MCRs, such as the Hantzsch or Paal-Knorr type syntheses, typically yield fully aromatized pyrroles, these strategies provide a conceptual framework that can be adapted for pyrrole-2,5-dione systems. orientjchem.orgorientjchem.orgresearchgate.net

The classical Paal-Knorr reaction, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. orientjchem.org MCR variations of this process have been developed using various catalysts and conditions. Other notable MCRs for pyrrole synthesis include those starting from aldehydes, β-dicarbonyl compounds, and ammonium (B1175870) acetate, or from isatins and sarcosine (B1681465) to generate spiro-pyrrole derivatives. orientjchem.org

A four-component reaction has been reported for synthesizing penta-substituted pyrroles from materials like isatin, dimethyl acetylene (B1199291) dicarboxylate, and malononitrile, showcasing the power of MCRs to build molecular complexity rapidly. orientjchem.org Although direct MCRs leading to the this compound structure are not commonly reported, the principles of MCRs are actively applied to create diverse pyrrole libraries, which could potentially be oxidized or otherwise modified to yield dione (B5365651) structures. nih.govresearchgate.net The development of MCRs specifically targeting the maleimide core remains an area of synthetic interest.

Synthetic Routes to Substituted this compound Derivatives

Strategies for the Introduction of the tert-Butylphenyl Moiety

The most direct and widely used strategy for synthesizing this compound involves a two-step process starting from maleic anhydride and 4-tert-butylaniline. rsc.orgmdpi.comucl.ac.be

Formation of the Maleamic Acid Intermediate : The first step is the acylation of 4-tert-butylaniline with maleic anhydride. This reaction is typically carried out in a solvent like diethyl ether or chloroform (B151607) at room temperature. The amine's nucleophilic attack on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the corresponding N-(4-tert-butylphenyl)maleamic acid. This intermediate often precipitates from the reaction mixture and can be isolated in high yield (typically 87-95%). mdpi.comsrce.hr

Cyclodehydration to the Maleimide : The isolated maleamic acid is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the maleamic acid in acetic anhydride with a catalytic amount of sodium acetate. mdpi.comsrce.hrgoogle.com The reaction is typically heated to between 80 °C and 100 °C. google.com Upon completion, the final product, this compound, is often isolated by pouring the reaction mixture into ice water, which hydrolyzes the excess acetic anhydride and causes the product to precipitate. srce.hr

This two-step condensation is a robust and general method applicable to a wide range of anilines for the synthesis of N-arylmaleimides. ucl.ac.be

Incorporation of Diverse Aryl and Alkyl Substituents

The synthetic route described above is highly versatile and allows for the incorporation of a wide variety of substituents on the nitrogen atom simply by changing the starting primary amine. Both N-aryl and N-alkyl-pyrrole-2,5-diones can be synthesized using this methodology. ucl.ac.besrce.hr

For N-aryl derivatives , a range of substituted anilines can be used in place of 4-tert-butylaniline. For N-alkyl derivatives , primary alkyl amines are used instead. An alternative for N-alkylmaleimides is the Mitsunobu reaction, where maleimide itself is reacted with an alcohol in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and diethylazodicarboxylate (DEAD). ucl.ac.be

The table below illustrates the versatility of these methods with examples of different substituents incorporated into the pyrrole-2,5-dione structure.

| Substituent Group | Starting Amine/Alcohol | Synthetic Method | Reference(s) |

| Phenyl | Aniline | Two-step condensation | srce.hr |

| Biphenyl | p-Biphenylamine | Two-step condensation | srce.hr |

| Phenoxyphenyl | p-Phenoxyphenylamine | Two-step condensation | srce.hr |

| Heptylphenyl | 4-Heptylaniline | Two-step condensation | ucl.ac.be |

| Biphenyl-4-ylmethyl | Biphenyl-4-ylmethanol | Mitsunobu Reaction | ucl.ac.be |

This table is interactive. Click on the headers to sort the data.

Synthesis of Pyrrole-2,5-dione Systems Fused with Other Heterocycles

The pyrrole-2,5-dione scaffold can be fused with other heterocyclic rings to create complex polycyclic systems, which are of interest in medicinal chemistry. nih.govnih.gov Synthetic strategies often involve building the second ring onto a pre-formed maleimide or constructing both rings in a concerted or sequential manner.

One important class of such compounds is the pyrrolotriazines . These can be synthesized as potential PI3K inhibitors. nih.gov An improved synthesis for a key pyrrolotriazine precursor to the antiviral drug Remdesivir has been developed, significantly increasing the yield and reducing the number of steps from the pyrrole starting material. acs.orgresearchgate.net While these specific examples may result in aromatic pyrrole systems, the underlying strategies for fusing a triazine ring can be adapted. For instance, the synthesis of pyrrolotriazine-4-ones has been described, indicating the formation of a carbonyl group within the fused system. nih.gov

Another common fused system is the pyrrolo[2,3-d]pyrimidine core. These can be synthesized via inverse electron demand Diels-Alder reactions of 2-amino-4-cyanopyrroles with 1,3,5-triazines, providing a route to highly functionalized derivatives. nih.gov The synthesis of pyrrole-2,5-diones fused with other rings like pyrazoles or imidazoles is also an active area of research, often employing cycloaddition or rearrangement reactions. elsevierpure.comyoutube.com

Methodologies for Compound Isolation and Yield Optimization

The successful synthesis of this compound and its derivatives depends critically on effective isolation procedures and the optimization of reaction conditions to maximize yield.

Isolation and Purification: The most common isolation technique following the cyclodehydration step is precipitation . The reaction mixture, typically in acetic anhydride, is poured into a large volume of ice or cold water. srce.hr This simultaneously quenches the reaction, hydrolyzes the excess anhydride, and causes the often-sparingly soluble N-substituted maleimide to precipitate out of the aqueous solution. The solid product is then collected by filtration. mdpi.com

For further purification, recrystallization is widely employed. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor. Common solvents for recrystallizing N-arylmaleimides include dioxane, ethanol, or mixtures of solvents. srce.hr

When impurities are not easily removed by recrystallization, column chromatography is a powerful alternative. Silica gel chromatography can effectively separate the desired maleimide from by-products, unreacted starting materials, or colored oligomeric impurities that can form during the reaction. google.com For specific applications, particularly in bioconjugation, more advanced techniques like High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC), or gel filtration may be used. lumiprobe.comtocris.com

Yield Optimization: Optimizing the yield of N-substituted maleimides involves careful control of reaction parameters.

Reagents and Stoichiometry : In the cyclodehydration step, using a stoichiometric excess of the dehydrating agent (e.g., 3 to 5 molar equivalents of acetic anhydride) is crucial for driving the reaction to completion. google.com

Catalyst : The choice and amount of catalyst, such as sodium acetate (typically 5-10% by weight relative to the anhydride), can significantly impact the reaction rate and yield. google.com

Temperature and Time : The reaction temperature is a critical parameter. For the cyclization of N-arylmaleamic acids, temperatures between 80-100 °C are generally optimal. google.com Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition or the formation of by-products. Reaction time is monitored, often by Thin Layer Chromatography (TLC), to ensure completion. cibtech.org

Solvent Choice : While the cyclization is often done in neat acetic anhydride, the initial formation of the maleamic acid is sensitive to the solvent. Solvents like ether or chloroform are effective as they often allow the intermediate to precipitate, which facilitates its isolation before the final cyclization step. mdpi.com

By carefully controlling these factors, yields for the synthesis of N-arylmaleimides can be consistently high, often ranging from 79% to 95% for the cyclization step. mdpi.comsrce.hr

| Parameter | Condition | Effect on Yield/Purity | Reference(s) |

| Dehydrating Agent | 3-5 molar excess of Acetic Anhydride | Drives cyclization to completion | google.com |

| Catalyst | 5-10% (w/w) Sodium Acetate | Promotes efficient imide formation | google.com |

| Temperature | 80-100 °C | Optimal for cyclization without decomposition | google.com |

| Purification Method | Recrystallization (e.g., from dioxane) | Removes soluble impurities, high purity product | srce.hr |

| Purification Method | Silica Gel Chromatography | Removes oligomers and closely related impurities | google.com |

| Isolation Method | Precipitation in ice water | Simple and effective for initial product recovery | mdpi.comsrce.hr |

This table is interactive. Click on the headers to sort the data.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbon-carbon double bond of the maleimide ring is a predominant reaction pathway for this class of compounds. The electron-withdrawing nature of the two adjacent carbonyl groups activates the double bond, making it an excellent Michael acceptor.

The reaction of N-substituted maleimides with thiols is a cornerstone of bioconjugation chemistry, often referred to as a "click" reaction due to its efficiency and specificity. researchgate.net This Michael addition involves the attack of a thiolate anion on one of the vinylic carbons of the maleimide ring, leading to the formation of a stable succinimidyl thioether adduct. prolynxinc.com The reaction is typically fast, with the kinetics and mechanism being influenced by the solvent, the nature of the thiol, and the initiator used. rsc.org

While the resulting thioether bond is generally considered stable, the succinimide ring can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of other thiols. capes.gov.br This can be a significant issue in biological systems where free thiols like glutathione (B108866) are abundant. capes.gov.br The stability of the maleimide-thiol adduct is therefore a critical consideration.

A key factor influencing the long-term stability of the conjugate is the rate of hydrolysis of the succinimide ring, which leads to a ring-opened, stabilized product that is no longer susceptible to the retro-Michael reaction. prolynxinc.comnih.gov

Table 1: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Influence on Reaction | References |

| Solvent | Affects the reaction mechanism and rate. | rsc.org |

| Initiator | The choice of base or nucleophile can determine the reaction pathway (base-initiated, nucleophile-initiated, or ion pair-initiated). | rsc.org |

| Thiol Structure | The reactivity of the thiol donor modulates the kinetics of the retro-reaction and the extent of exchange. | capes.gov.br |

| pH | Higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction. | nih.gov |

| N-substituent | Electron-withdrawing groups on the N-substituent of the maleimide can influence reaction rates. | ucl.ac.uk |

The hydrolysis of the succinimide ring in maleimide-thiol adducts is a crucial reaction that confers long-term stability by preventing the retro-Michael reaction. prolynxinc.comnih.gov This irreversible ring-opening yields two isomeric succinamic acid thioethers (SATEs). prolynxinc.com The rate of this hydrolysis is highly dependent on the nature of the N-substituent on the maleimide ring. prolynxinc.comucl.ac.uk

Studies have shown that electron-withdrawing substituents on the N-aryl ring significantly accelerate the rate of hydrolysis. prolynxinc.comnih.gov For instance, N-phenyl maleimides hydrolyze approximately 5.5 times faster than N-alkyl maleimides at physiological pH. ucl.ac.uk The introduction of an electron-withdrawing fluorine atom to the phenyl ring can further decrease the half-life of the unconjugated maleimide. ucl.ac.uk The rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration in the pH range of 7 to 9. rsc.org

This accelerated hydrolysis is advantageous for applications like antibody-drug conjugates (ADCs), where the stability of the linkage is paramount. ucl.ac.uk By designing maleimide linkers with appropriate N-substituents, it is possible to achieve rapid post-conjugation hydrolysis, effectively "locking" the conjugate and ensuring its stability in biological environments. prolynxinc.comucl.ac.uk

Table 2: Half-lives (t₁/₂) for Hydrolysis of N-Substituted Maleimide Derivatives

| Compound Type | Condition | Half-life (t₁/₂) | Reference |

| N-alkyl thiosuccinimide | pH 7.4, 37 °C | 27 h | ucl.ac.uk |

| N-aryl thiosuccinimide | pH 7.4, 37 °C | 1.5 h | ucl.ac.uk |

| N-fluorophenyl thiosuccinimide | pH 7.4, 37 °C | 0.7 h | ucl.ac.uk |

| N-phenyl maleimide (unconjugated) | Physiological pH | ~55 mins | ucl.ac.uk |

| N-(p-fluorophenyl) maleimide (unconjugated) | Physiological pH | ~28 mins | ucl.ac.uk |

The electron-deficient nature of the maleimide double bond also makes it a suitable acceptor for nitrogen-based nucleophiles in a reaction known as the aza-Michael addition. This reaction provides a direct route to substituted succinimides, which are valuable structural motifs in medicinal chemistry. nih.gov The reaction can be catalyzed by various organocatalysts, including chiral primary amines, to achieve high enantioselectivity. nih.govnih.gov

In the organocatalytic enantioselective conjugate addition of aldehydes to N-substituted maleimides, a primary amine catalyst forms a transient enamine with the aldehyde. This enamine then acts as the nucleophile, attacking the maleimide. nih.gov Similarly, the addition of other nitrogen nucleophiles, such as hydroxylamines and anilines, has been explored. acs.orgorganic-chemistry.org Theoretical studies on the Michael addition of amines to maleimides indicate that the reaction proceeds through a transition state where the amine adds to the double bond. acs.org

The scope of the aza-Michael reaction is broad, with various N-substituted maleimides and nitrogen nucleophiles participating effectively. rsc.org For example, the reaction of isobutyraldehyde (B47883) with N-phenylmaleimide can be catalyzed by a chiral thiourea derivative in water, yielding the product with high enantioselectivity. nih.gov The nature of the substituent on the maleimide's nitrogen atom can influence the stereochemical outcome of the reaction. nih.gov

Cycloaddition Reactions

In addition to nucleophilic additions, the double bond of the maleimide ring can participate in cycloaddition reactions, most notably photochemical cycloadditions. These reactions provide access to complex polycyclic structures.

Photochemical [2+2] cycloadditions are a classic type of photoreaction that yields a cyclobutane (B1203170) ring. nih.govacs.org The reaction between alkenes and N-substituted maleimides has been studied in detail, revealing significant differences in reactivity between N-alkyl and N-aryl maleimides. nih.govacs.orgacs.orgresearchgate.net

N-alkyl maleimides can undergo [2+2] cycloaddition with alkenes upon irradiation with UV light (e.g., 370 nm) without the need for an external photosensitizer. nih.govacs.org In contrast, N-aryl maleimides, such as this compound, generally require a triplet photosensitizer, like thioxanthone, and visible light irradiation (e.g., 440 nm) to proceed efficiently. nih.govacs.orgacs.orgresearchgate.net This difference arises from the inability of N-aryl maleimides to efficiently undergo intersystem crossing from the excited singlet state to the reactive triplet state. acs.org The use of additives like hexafluoroisopropanol (HFIP) has also been shown to promote the [2+2] cycloaddition of N-aryl maleimides with alkynes under photosensitized conditions. nih.gov

These reactions can also be performed intramolecularly. For instance, thiomaleimides can undergo intramolecular [2+2] photocycloaddition, which, in contrast to the intermolecular version that yields exo products, can produce endo adducts quantitatively. rsc.org This methodology has applications in creating disulfide staples in peptides and proteins. rsc.org

Recent studies have uncovered a novel photochemical pathway for N-aryl maleimides. Instead of the expected [2+2] photodimerization, these compounds can undergo a [2+4]-photodimerization. researchgate.netnih.govresearchgate.net This unexpected reactivity occurs both under direct irradiation with visible light and under sensitized energy transfer conditions. nih.gov

This [2+4] process involves one maleimide molecule acting as a diene (reacting across the phenyl ring and one of the carbonyl carbons) and the other acting as a dienophile (reacting at the C=C double bond). The stereochemistry of the resulting dimer is influenced by non-bonding interactions, which are dictated by the substituents on the maleimide ring. nih.govresearchgate.net Interestingly, the stereochemical outcome of the photodimerization can be complementary to that observed under thermal conditions. nih.gov The yield of the [4+2]-dimer has been noted to increase with increasing solvent polarity. researchgate.net

Table 3: Photochemical Reactions of N-Aryl Maleimide Analogues

| Reaction Type | Conditions | Key Features | References |

| [2+2] Cycloaddition with Alkenes | Visible light (e.g., 440 nm), Photosensitizer (e.g., Thioxanthone) | Requires a triplet photosensitizer due to inefficient intersystem crossing. | nih.govacs.orgacs.orgresearchgate.net |

| [2+4] Photodimerization | Direct or sensitized irradiation (visible light) | A novel reaction pathway for N-aryl maleimides, competing with [2+2] cycloaddition. Yield increases with solvent polarity. | researchgate.netnih.govresearchgate.net |

Thiol-Ene Click Reaction Mechanisms

The thiol-ene reaction, a prominent example of "click" chemistry, involves the addition of a thiol to an alkene. In the context of N-substituted maleimides, this reaction is particularly efficient due to the electron-poor nature of the maleimide double bond. The reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic (Michael addition) pathway. nih.gov

The radical-mediated thiol-ene reaction typically involves initiation by light or a radical initiator. This process proceeds via a chain mechanism involving a thiyl radical, which adds to the maleimide double bond. However, for N-substituted maleimides, radical-mediated reactions can sometimes lead to complex product mixtures if not carefully controlled. nih.gov

The mechanism of thiol addition to N-methylmaleimide has been studied in detail, revealing different pathways for alkyl and aryl thiols. Alkyl thiolate addition proceeds through a stepwise mechanism with the initial nucleophilic attack being the rate-limiting step. Conversely, aryl thiolate addition can proceed through either a stepwise pathway with rate-limiting proton transfer or a concerted mechanism. researchgate.net

Oxidation Reactions and Derived Products

The double bond in N-aryl-pyrrole-2,5-diones is susceptible to oxidation, which can lead to a variety of products. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of related pyrrole and maleimide systems provides insight into potential transformations.

One common oxidation reaction is epoxidation , where the double bond is converted into an epoxide ring. This is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting epoxide of an N-aryl-pyrrole-2,5-dione would be a highly reactive intermediate, prone to further reactions like ring-opening.

Furthermore, the oxidation of the pyrrole ring system itself can occur. For example, the enzymatic oxidation of pyrrole using hydrogen peroxide can yield pyrrolin-2-one derivatives. researchgate.net The oxidation of pyrrole and its substituted analogues can be complex, sometimes leading to polymerization or a mixture of oxidized products, with the regioselectivity being dependent on the substituents and the oxidant used. researchgate.net

In the context of bioconjugation, the succinimide ring formed from the reaction of a maleimide with a thiol can undergo oxidation. Studies on maleimide-peptide adducts have shown that the succinimide ring can be oxidized, leading to an increase in mass corresponding to the addition of one or more oxygen atoms. researchgate.net This suggests that under oxidative conditions, the pyrrole-2,5-dione ring of N-aryl maleimides could also be susceptible to similar oxidative modifications, potentially leading to ring-opened products.

Investigating Ring-Opening and Rearrangement Mechanisms

The pyrrole-2,5-dione ring in N-aryl maleimide analogues can undergo ring-opening and rearrangement reactions under various conditions.

Ring-opening of the maleimide ring is a well-documented process, particularly after a thiol-ene reaction. The resulting thiosuccinimide adduct is known to be susceptible to hydrolysis, which leads to a stable ring-opened succinamic acid thioether. researchgate.net This ring-opening can be influenced by the substituents on the N-aryl group; electron-withdrawing groups can increase the rate of ring-opening of the thiosuccinimide conjugate. This irreversible hydrolysis can be advantageous in applications like bioconjugation as it stabilizes the conjugate and prevents a retro-Michael reaction.

Rearrangement reactions of N-substituted maleimides and related imide systems can also occur. Photochemical conditions can induce [2+2] cycloadditions and other rearrangements. For N-aryl maleimides, which have low triplet energies, photosensitizers like thioxanthone can be used to facilitate photochemical reactions. acs.org These reactions can lead to the formation of complex polycyclic structures.

Another potential rearrangement is the Dimroth rearrangement , which is observed in various nitrogen-containing heterocyclic systems. researchgate.netrsc.org This type of rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms through a ring-opening and ring-closing sequence. researchgate.net While not specifically documented for this compound, the general mechanism involves a nucleophilic attack (often by hydroxide), followed by ring opening to an intermediate that can then re-cyclize to a rearranged product. rsc.org The propensity for such a rearrangement would be influenced by the stability of the open-ring intermediate and the reaction conditions.

Electronic and Steric Influence of Substituents on Reaction Kinetics and Selectivity

The electronic and steric properties of the substituent on the nitrogen atom of N-aryl-pyrrole-2,5-diones play a crucial role in determining the kinetics and selectivity of their reactions. The para-tert-butyl group in this compound, being an electron-donating group, influences the reactivity of the maleimide moiety.

In general, electron-withdrawing substituents on the N-aryl ring increase the electrophilicity of the maleimide double bond, leading to faster reaction rates in nucleophilic additions. For example, in bioconjugation reactions with thiols, N-aryl maleimides with electron-withdrawing groups react faster than those with electron-donating groups.

Conversely, electron-donating groups, like the tert-butyl group, can decrease the reaction rate by reducing the electrophilicity of the double bond. The steric bulk of the substituent can also play a role, potentially hindering the approach of a nucleophile to the reaction center.

The following table illustrates the effect of different para-substituents on the N-aryl ring on the stability and reactivity of maleimides, which provides a comparative context for the behavior of the tert-butyl analogue.

| Substituent (R) on N-Aryl Maleimide | Hammett Constant (σp) | Relative Rate of Hydrolysis | Notes |

| -OCH₃ | -0.27 | Slower | Electron-donating group decreases the rate of hydrolysis. |

| -H | 0.00 | Baseline | Reference for comparison. |

| -CF₃ | 0.54 | Faster | Strong electron-withdrawing group increases the rate of hydrolysis. |

| -SF₅ | 0.68 | Fastest | Very strong electron-withdrawing group significantly increases the rate of hydrolysis. |

This table is illustrative and compiled from findings on the hydrolytic stability of N-aryl maleimides. The rates are relative and intended to show the trend based on the electronic nature of the substituent.

These electronic effects also impact the stability of the resulting adducts. For instance, electron-withdrawing groups on the N-aryl ring have been found to increase the rate of ring-opening hydrolysis of the corresponding thio-succinimide conjugates. This can be a desirable feature in applications where a stable, irreversible linkage is required.

Spectroscopic and Advanced Structural Characterization Techniques for 1 4 Tert Butyl Phenyl Pyrrole 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione are not available. However, based on the analysis of closely related compounds such as N-phenylmaleimide and various para-substituted N-phenylmaleimides, the expected spectral features can be predicted.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The tert-butyl group would appear as a singlet, integrating to nine protons, in the upfield region. The aromatic protons on the phenyl ring would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two equivalent protons on the maleimide (B117702) ring would produce a singlet in the olefinic region.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-Butyl (C(CH₃)₃) | ~1.3 | Singlet | 9H |

| Maleimide (CH=CH) | ~6.8 | Singlet | 2H |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the carbon framework. Key signals would include those for the carbonyl carbons of the dione (B5365651), the olefinic carbons of the pyrrole (B145914) ring, and the aromatic carbons of the phenyl group, in addition to the carbons of the tert-butyl group.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Olefinic (CH=CH) | ~134 |

| Aromatic (C-N) | ~130-132 |

| Aromatic (C-C(CH₃)₃) | ~150-155 |

| Aromatic (CH) | ~126-128 |

| tert-Butyl (quaternary C) | ~35 |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Determination

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. HMQC would show correlations between directly bonded protons and carbons, while HMBC would reveal longer-range (2-3 bond) correlations, confirming the link between the phenyl ring, the nitrogen atom, and the maleimide moiety.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present. The most prominent of these would be the carbonyl (C=O) stretching vibrations of the imide group.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch (imide) | ~1700-1780 | Strong |

| C=C stretch (alkene) | ~1600-1650 | Medium |

| C-N stretch | ~1180-1360 | Medium |

| C-H stretch (aromatic) | >3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and study the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₄H₁₅NO₂. The expected monoisotopic mass would be approximately 229.11 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) and characteristic fragment ions, likely corresponding to the loss of the tert-butyl group or cleavage of the imide ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no specific crystallographic data for this compound has been found, studies on similar N-phenylmaleimide derivatives suggest that the phenyl and maleimide rings are typically not coplanar. The crystal packing would likely be influenced by van der Waals interactions.

Analysis of Bond Lengths, Angles, and Torsion Angles

In N-aryl maleimides, the bond lengths within the maleimide ring are characteristic of their conjugated nature. For instance, the C=C bond is typically around 1.34 Å, while the C-N bonds are approximately 1.40 Å, and the C=O bonds are about 1.22 Å. The bond angles within the five-membered ring are close to the ideal 108° for a planar pentagon, though some distortion occurs due to the carbonyl groups and the exocyclic nitrogen bond.

A critical parameter in the structure of N-aryl maleimides is the torsion angle (dihedral angle) between the plane of the phenyl ring and the plane of the maleimide ring. This angle is influenced by the nature and position of the substituents on the phenyl ring. For N-(2-nitrophenyl)maleimide, a significant dihedral angle of approximately 55-74° is observed, primarily due to the steric hindrance and electronic repulsion from the ortho-nitro group. mdpi.com In the case of this compound, with a bulky substituent at the para-position, a substantial dihedral angle is also expected to minimize steric strain between the phenyl and maleimide moieties. A study on a related compound, rac-1-(4-tert-butylphenyl)-5-ethyl-4-ferrocenyl-5-hydroxyl-1H-pyrrol-2(5H)-one, revealed a dihedral angle of 43.6° between the 4-tert-butylphenyl group and the pyrrolone ring, suggesting a twisted conformation. acs.org

Table 1: Representative Bond Lengths and Angles in N-Aryl Maleimide Structures

| Parameter | Typical Value (N-Aryl Maleimides) | Reference Compound: N-(2-nitrophenyl)maleimide mdpi.com |

| C=C | ~1.34 Å | 1.341 Å |

| C-N | ~1.40 Å | 1.405 Å |

| C=O | ~1.22 Å | 1.217 Å |

| C-C (in ring) | ~1.50 Å | 1.495 Å |

| ∠C-N-C | ~111° | 111.3° |

| ∠N-C=O | ~126° | 126.5° |

| Dihedral Angle (Phenyl-Maleimide) | Varies | ~55-74° |

Note: The values are generalized from literature on related compounds and should be considered as approximations for this compound.

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state packing of this compound is governed by various non-covalent interactions. While the molecule lacks strong hydrogen bond donors like O-H or N-H (within the maleimide ring), weak C-H···O hydrogen bonds are expected to play a significant role in its crystal lattice.

In the crystal structure of N-(2-nitrophenyl)maleimide, intermolecular C-H···O hydrogen bonds are observed, where hydrogen atoms from the phenyl and maleimide rings interact with the carbonyl oxygen atoms of adjacent molecules. mdpi.com Similar interactions are highly probable for this compound, contributing to the formation of a stable three-dimensional network. The tert-butyl group, with its numerous C-H bonds, may also participate in such weak hydrogen bonding.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the conjugated system, which includes the phenyl ring and the maleimide moiety.

The parent N-phenylmaleimide exhibits a UV absorption maximum around 250-270 nm. The introduction of a tert-butyl group at the para-position of the phenyl ring is expected to cause a bathochromic (red) shift in the absorption maximum. The tert-butyl group is an electron-donating group through induction and hyperconjugation, which increases the electron density in the phenyl ring. This, in turn, raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength. stackexchange.comrsc.org

The electronic transitions in N-substituted maleimides are influenced by the degree of conjugation between the phenyl ring and the maleimide ring. The non-planar (twisted) conformation, as discussed in section 4.4.1, will affect the extent of this conjugation and, consequently, the energy and intensity of the electronic transitions. A greater dihedral angle generally leads to a decrease in conjugation, which can result in a hypsochromic (blue) shift and a decrease in molar absorptivity (hypochromic effect). Therefore, the final absorption spectrum is a result of the interplay between the electronic effects of the substituent and the steric effects influencing the molecular conformation.

Table 2: Expected UV-Visible Absorption Properties

| Compound | Expected λmax | Type of Transition | Expected Effect of tert-Butyl Group |

| N-Phenylmaleimide | ~250-270 nm | π→π | - |

| This compound | > 270 nm | π→π | Bathochromic shift (red shift) |

Note: The expected λmax is an estimation based on general spectroscopic principles and data for related compounds.

Computational Chemistry and Theoretical Studies of 1 4 Tert Butyl Phenyl Pyrrole 2,5 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the stability, and electronic and structural properties of N-aryl maleimides like 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione. nih.gov These calculations can elucidate how the electronic nature of the substituted phenyl ring influences the maleimide (B117702) core.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

The three-dimensional structure of this compound dictates its physical and biological properties. DFT calculations are used to find the most stable conformation (the global minimum on the potential energy surface) by optimizing the molecular geometry. A key structural parameter for N-aryl maleimides is the dihedral angle between the plane of the phenyl ring and the maleimide ring. nih.gov This angle affects the degree of π-conjugation between the two rings, which in turn influences the electronic and optical properties. For the title compound, computational optimization would reveal the preferred orientation of the 4-tert-butylphenyl group relative to the pyrrole-2,5-dione core, taking into account steric hindrance from the bulky tert-butyl group. researchgate.net

Table 2: Key Geometric Parameters from DFT Optimization

| Geometric Parameter | Definition | Expected Influence on Molecular Properties |

|---|---|---|

| C-N-C Bond Angles | The angles around the imide nitrogen atom. | Defines the geometry of the linkage between the two ring systems. |

| C=C Bond Length | The length of the double bond in the maleimide ring. | Influences the reactivity of the maleimide moiety in addition reactions. |

| Dihedral Angle | The torsion angle between the phenyl and maleimide rings. | Critically affects the extent of electronic conjugation and thus the optical properties. |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, or its binding stability with a biological target, such as a protein. nih.gov These simulations can reveal how the molecule behaves in a more realistic, dynamic environment, which is crucial for applications in materials science and drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or other properties. bio-hpc.eu For a class of compounds like N-substituted maleimides, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme like glycogen synthase kinase-3β (GSK-3β). nih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) for each compound and then using statistical methods to build a regression or classification model. Such a model for this compound would allow the prediction of its activity based on its unique structural features, thereby guiding the synthesis of more potent analogues.

Table 3: Components of a Typical QSAR Model

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity or property to be predicted. | IC50 (half maximal inhibitory concentration) |

| Independent Variables | Calculated molecular descriptors that encode structural information. | LogP (lipophilicity), Molecular Weight, Dipole Moment |

| Mathematical Model | The equation relating descriptors to the activity. | Multiple Linear Regression, Partial Least Squares |

| Statistical Validation | Metrics used to assess the model's predictive power. | Correlation coefficient (r²), Cross-validation (q²) |

Elucidation of Mechanistic Pathways through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction pathway. For this compound, which contains a reactive double bond, computational methods can be used to study its participation in reactions such as Diels-Alder cycloadditions or photochemical [2+2] cycloadditions. researchgate.netacs.org Theoretical analysis can explain the observed stereoselectivity and reactivity patterns, providing a detailed, step-by-step understanding of how the reaction proceeds. smu.edu This knowledge is invaluable for optimizing reaction conditions and designing new synthetic routes.

Polymerization Studies and Material Applications of 1 4 Tert Butyl Phenyl Pyrrole 2,5 Dione Derivatives

Monomer Design and Synthesis for Polymerization Applications

The synthesis of N-substituted maleimides, such as 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione, is a well-established process in organic chemistry, typically involving a two-step procedure. tandfonline.com This method offers a versatile route to a wide range of maleimide (B117702) derivatives for polymer synthesis. chemrxiv.org

The process begins with the acylation of an aniline (B41778) derivative, in this case, 4-tert-butylaniline (B146146), with maleic anhydride (B1165640). This reaction forms the corresponding N-aryl maleamic acid intermediate. The second step involves a cyclodehydration reaction of the maleamic acid to yield the final N-substituted maleimide. This is commonly achieved by heating the intermediate with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate (B1210297). tandfonline.com The resulting monomer can be purified through recrystallization. humanjournals.com

This synthetic strategy is highly efficient and allows for the introduction of various functional groups onto the phenyl ring, enabling the fine-tuning of the monomer's properties, which in turn influences the characteristics of the final polymer. uctm.edu

Advanced Properties of Pyrrole-2,5-dione-Containing Polymers

The incorporation of the this compound unit as a pendant group on a conjugated polymer backbone has a profound impact on the material's properties. The maleimide moiety is strongly electron-withdrawing, which alters the electronic structure of the polymer chain.

The electron-accepting nature of the pyrrole-2,5-dione group influences the intramolecular charge transfer (ICT) between the polymer backbone (donor) and the pendant group (acceptor). mdpi.com This affects the polymer's absorption spectrum and, consequently, its color. By modifying the electronic density of the polymer, the band gap—the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—can be tuned.

Polymers containing such acceptor units often exhibit absorption bands in the visible or even near-infrared (NIR) regions of the spectrum. mdpi.com Spectroelectrochemical studies reveal that as the polymer is electrochemically oxidized or reduced, these absorption bands change significantly, leading to observable color changes (electrochromism). ajchem-a.com

The presence of the electron-withdrawing maleimide group makes the polymer more difficult to oxidize (raises the oxidation potential) and easier to reduce compared to the unsubstituted parent polymer. This is because it lowers the energy level of the HOMO. Cyclic voltammetry is used to measure these oxidation and reduction potentials, which are critical indicators of the polymer's electrochemical stability and its suitability for electronic applications. mdpi.com The reversibility of these redox processes is a key factor for applications like electrochromic devices and rechargeable batteries.

Potential Applications in Organic Electronics and Electrochromic Displays

The unique properties of polymers containing this compound make them promising candidates for various applications in organic electronics.

The ability to tune the band gap and redox potentials is highly valuable for creating materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. By carefully designing the polymer structure, materials can be created that absorb or emit specific wavelengths of light.

The most direct application is in electrochromic devices, such as smart windows and displays. researchgate.net These devices function by changing color in response to an applied voltage. The significant and reversible changes in the visible and NIR absorption spectra of these polymers upon electrochemical switching are the basis for this technology. The table below presents spectroelectrochemical data for a representative copolymer containing an N-substituted maleimide and thiophene, illustrating the typical performance metrics for such materials.

Table 1: Electronic and Electrochromic Properties of a Maleimide-Thiophene Copolymer Film

| Property | Value |

| Oxidation Potential | 0.85 V |

| λmax (Neutral State) | 495 nm |

| λmax (Oxidized State) | 740 nm & 1100 nm |

| Band Gap (Eg) | 2.04 eV |

| Response Time (Coloration) | 1.2 s |

| Optical Contrast (%ΔT) | 36% at 740 nm |

| Color (Neutral) | Orange |

| Color (Oxidized) | Grayish Blue |

| Data derived from a related N-substituted maleimide-thiophene copolymer system for illustrative purposes. researchgate.net |

Mechanisms of Biological Interactions and Structure Activity Relationships Sar of 1 4 Tert Butyl Phenyl Pyrrole 2,5 Dione Analogues

Bioconjugation Chemistry and Mechanistic Studies

Bioconjugation via the maleimide (B117702) moiety is a cornerstone of the utility of these compounds, particularly in the development of antibody-drug conjugates (ADCs). The reactivity and subsequent stability of the formed conjugate are critical determinants of efficacy.

The maleimide group is a highly efficient electrophile that readily undergoes a Michael addition reaction with thiol groups, such as those found in the cysteine residues of proteins. This reaction is a popular modality for creating site-selective and stable covalent bonds in bioconjugation. kinampark.comnih.gov The N-aryl substitution on the maleimide, as seen in 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione, plays a significant role in modulating this reactivity and the stability of the resulting conjugate.

N-aryl maleimides, including those with phenyl or fluorophenyl groups, have been shown to form stable antibody conjugates under mild conditions while maintaining high conjugation efficiency. nih.govresearchgate.net The electron-withdrawing nature of the N-aryl substituent can accelerate both the initial thiol-maleimide coupling and the subsequent stabilization of the conjugate. nih.govacs.org This is a crucial balance, as chemistries that promote stabilization after conjugation can also promote maleimide hydrolysis before conjugation, rendering the compound unreactive towards thiols. kinampark.comresearchgate.net

A significant challenge with traditional N-alkyl maleimide conjugates is their variable stability in the bloodstream, which can lead to premature drug release through a retro-Michael reaction. kinampark.comnih.govnih.gov N-aryl maleimides, such as this compound, offer a solution to this instability. The resulting thio-succinimide linkage is stabilized through the hydrolysis of the succinimide (B58015) ring. acs.orgsemanticscholar.org

The addition of N-phenyl or N-fluorophenyl groups to the maleimide nitrogen accelerates this stabilizing hydrolysis. nih.govresearchgate.net Studies have demonstrated that cysteine-linked ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation over time compared to their N-alkyl counterparts. For instance, in one study, N-aryl maleimide ADCs showed less than 20% deconjugation in serum over seven days at 37°C, whereas analogous N-alkyl maleimide ADCs experienced 35-67% deconjugation under the same conditions. nih.govresearchgate.net This enhanced stability ensures that the conjugated payload remains attached to its target molecule in vivo, improving therapeutic outcomes. acs.org

| Maleimide Type | Deconjugation in Serum (7 days @ 37°C) | Stabilization Mechanism |

|---|---|---|

| N-aryl maleimide | < 20% | Accelerated thiosuccinimide hydrolysis |

| N-alkyl maleimide | 35 - 67% | Prone to retro-Michael reaction |

Anti-inflammatory Activity Mechanisms

Derivatives of 1H-pyrrole-2,5-dione are recognized for a wide array of pharmacological properties, including significant anti-inflammatory activities. mdpi.com The mechanisms underlying these effects involve the modulation of key inflammatory pathways and cellular responses.

A key mechanism of the anti-inflammatory action of this compound analogues is the inhibition of pro-inflammatory cytokine production. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are central mediators of the inflammatory response. mdpi.com

Studies on various N-substituted 1H-pyrrole-2,5-dione derivatives have demonstrated their ability to significantly inhibit the secretion of these cytokines. mdpi.com For example, certain amidrazone derivatives of pyrrole-2,5-dione have shown strong inhibition of TNF-α secretion by 66-81% and significant reduction in the release of both TNF-α and IL-6 at higher concentrations. mdpi.com This inhibitory action helps to quell the inflammatory cascade, reducing its pathological consequences. The inhibition of these cytokines is a critical therapeutic target in many inflammatory diseases. nih.gov

| Compound Analogue | Target Cytokine | Inhibition Range |

|---|---|---|

| Analogue 2f (amidrazone derivative) | TNF-α | ~66-81% |

| Analogue 2b (amidrazone derivative) | TNF-α, IL-6, IL-10 | ~92-99% (at high dose) |

Human peripheral blood mononuclear cells (PBMCs) are key players in the immune system and are often used to investigate the effects of bioactive compounds on immune responses. nih.gov Analogues of this compound have demonstrated significant anti-proliferative activity on PBMCs. mdpi.commdpi.com

In studies involving mitogen-stimulated PBMC cultures, these compounds were found to significantly inhibit the proliferation of these immune cells. mdpi.com This effect is crucial as uncontrolled proliferation of immune cells is a hallmark of many inflammatory and autoimmune conditions. The ability to curtail this proliferation represents a significant therapeutic mechanism. For instance, certain derivatives were found to be more effective at inhibiting PBMC proliferation than the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen at similar concentrations. mdpi.com

The anti-inflammatory effects of this compound analogues are governed by their specific chemical structures. The nature and position of substituents on the phenyl ring and the core pyrrole-2,5-dione structure influence their biological activity.

Research has established several structure-activity relationships (SAR) for this class of compounds. For example, in a series of amidrazone derivatives, the presence of certain substituents on the phenyl ring was directly correlated with anti-inflammatory and anti-proliferative potency. mdpi.com The introduction of a 4-methylphenyl group at a specific position was shown to enhance antibacterial activity in some cases, while a 4-nitrophenyl substituent could hinder the reaction yield during synthesis. mdpi.com These relationships are critical for guiding the rational design of new, more potent anti-inflammatory agents based on the pyrrole-2,5-dione scaffold. researchgate.net

Antioxidant Activity Mechanisms

Analogues of this compound have demonstrated notable antioxidant properties, which are critical in mitigating the cellular damage caused by reactive oxygen species (ROS). The mechanisms underlying this activity are complex and are intrinsically linked to the electronic and structural features of the molecules.

Radical Scavenging Capabilities

The primary mechanism by which many antioxidants function is through the donation of a hydrogen atom or an electron to neutralize free radicals. For pyrrole-containing compounds, several mechanisms have been proposed, including hydrogen atom transfer (HAT), proton-coupled electron transfer (PCET), and single electron transfer (SET). The operative mechanism is dependent on the structure of the specific analogue, the nature of the free radical, and the polarity of the solvent.

In non-polar environments, the HAT mechanism is often favored, where the N-H group of the pyrrole (B145914) ring (if present) or a phenolic hydroxyl group on an N-aryl substituent can donate a hydrogen atom to a peroxyl radical. However, for N-substituted pyrrole-2,5-diones that lack an N-H bond, the antioxidant activity primarily relies on the substituents of the phenyl ring. Electron-donating groups on the N-aryl moiety can enhance the radical scavenging capacity.

Correlation with Electronic Properties (e.g., HOMO Energy Levels)

The antioxidant potential of this compound analogues is strongly correlated with their electronic properties, particularly the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy level indicates that the molecule can more easily donate an electron to an electron-deficient radical, thus neutralizing it. researchgate.netmdpi.com Computational studies using Density Functional Theory (DFT) have shown that electron-donating substituents on the N-phenyl ring increase the HOMO energy, thereby enhancing the antioxidant activity. researchgate.net

Conversely, a smaller HOMO-LUMO energy gap is also associated with higher chemical reactivity and greater biological activity, including antioxidant effects. researchgate.net This smaller energy gap facilitates electronic transitions and interactions with free radicals.

Table 1: Correlation of Electronic Properties with Antioxidant Activity for Pyrrole-2,5-dione Analogues

| Compound Analogue (N-Aryl Substituent) | HOMO Energy (eV) | HOMO-LUMO Gap (eV) | Relative Antioxidant Activity |

|---|---|---|---|

| 4-Methoxyphenyl | High | Low | High |

| 4-Methylphenyl | Moderate-High | Moderate-Low | Moderate-High |

| Phenyl | Moderate | Moderate | Moderate |

| 4-Chlorophenyl | Low | High | Low |

| 4-Nitrophenyl | Very Low | Very High | Very Low |

Note: This table represents a generalized trend based on theoretical and experimental studies of N-aryl maleimide derivatives. Actual values can vary based on the specific experimental conditions and computational methods used.

Structure-Activity Relationships for Antioxidant Potency

The structure-activity relationship (SAR) for the antioxidant potency of this class of compounds is governed by the electronic effects of the substituents on the N-phenyl ring.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3), hydroxyl (-OH), and alkyl groups (like -tert-Butyl) increase the electron density on the phenyl ring. This enhances the molecule's ability to donate an electron or stabilize a radical intermediate, leading to higher antioxidant activity. The position of the substituent is also crucial, with para-substitution often being the most effective.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or chloro (-Cl) decrease the electron density on the phenyl ring, reduce the HOMO energy, and consequently diminish the antioxidant capacity.

Cholesterol Absorption Inhibition Mechanisms

Atherosclerosis, a major cause of cardiovascular disease, is characterized by the accumulation of lipids in the arterial intima and the formation of macrophage-derived foam cells. nih.gov Cholesterol absorption inhibitors play a crucial role in preventing this process. Analogues of this compound have emerged as a promising class of cholesterol absorption inhibitors. nih.gov

In Vitro Cholesterol Uptake Inhibition Studies

Studies on a series of 1H-pyrrole-2,5-dione derivatives have demonstrated their ability to inhibit cholesterol absorption in vitro. nih.govnjtech.edu.cn These studies often utilize cell lines such as Caco-2, which mimic the intestinal absorption of cholesterol. The inhibitory activity of these compounds is compared to that of ezetimibe, a known cholesterol absorption inhibitor.

One of the most active compounds identified in a study by Wang et al. (2018), compound 20 (1-(4-((4-chlorophenyl)(hydroxy)methyl)phenyl)-1H-pyrrole-2,5-dione), exhibited stronger in vitro cholesterol absorption inhibitory activity than ezetimibe. nih.gov The structure-activity relationship suggests that the presence of a hydroxyl group and the nature of the aryl substituents significantly influence the inhibitory potency.

Table 2: In Vitro Cholesterol Absorption Inhibition by 1H-Pyrrole-2,5-dione Analogues

| Compound | N-Aryl Substituent | Cholesterol Absorption Inhibition (%) at 10 µM |

|---|---|---|

| Analogue A | 4-((4-chlorophenyl)(hydroxy)methyl)phenyl | > 50% |

| Analogue B | 4-(benzyloxy)phenyl | ~ 40-50% |

| Analogue C | 4-tert-butylphenyl | Data not specifically available, but expected to have activity |

| Ezetimibe | (Standard) | ~ 50% |

Note: The data presented is illustrative based on findings from studies on 1H-pyrrole-2,5-dione derivatives. nih.gov The specific percentage of inhibition can vary depending on the experimental setup.

Modulation of Oxidative Stress and Inflammatory Markers in vitro

The mechanism of cholesterol absorption inhibition by these compounds is also linked to their ability to modulate oxidative stress and inflammation within macrophages. The accumulation of lipids in macrophages leads to the formation of foam cells, a process that is exacerbated by oxidative stress and inflammatory responses. nih.gov

Studies have shown that active 1H-pyrrole-2,5-dione derivatives can significantly reduce the secretion of lactate dehydrogenase (LDH), malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), and reactive oxygen species (ROS) in a concentration-dependent manner in macrophage cell lines. nih.gov By mitigating these inflammatory and oxidative markers, these compounds can suppress the formation of foam cells.

The pro-inflammatory cytokine TNF-α is known to induce ROS production, which can perpetuate the inflammatory cycle. nih.govnih.gov The ability of this compound analogues to reduce both TNF-α and ROS levels suggests a dual therapeutic benefit in the context of atherosclerosis.

Table 3: Effect of a Potent 1H-Pyrrole-2,5-dione Analogue on Inflammatory and Oxidative Stress Markers in Macrophages

| Marker | Function | Effect of Compound Treatment |

|---|---|---|

| LDH | Marker of cell damage | Reduction |

| MDA | Marker of lipid peroxidation | Reduction |

| TNF-α | Pro-inflammatory cytokine | Reduction |

| ROS | Reactive Oxygen Species | Reduction |

Note: This table summarizes the observed effects of active 1H-pyrrole-2,5-dione derivatives on macrophages as reported in the literature. nih.gov

Structure-Activity Relationships in Cholesterol Absorption Inhibition

Research into 1H-pyrrole-2,5-dione derivatives has identified them as a promising class of cholesterol absorption inhibitors. nih.gov A series of these compounds were synthesized and evaluated for their ability to inhibit cholesterol absorption in vitro, with some analogues demonstrating more potent activity than the established drug ezetimibe. nih.gov

The core structure, this compound, serves as a scaffold for modifications to explore structure-activity relationships (SAR). Studies indicate that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. The development of these derivatives is aimed at combating atherosclerotic lesions, which can be caused by the accumulation of lipids and the formation of macrophage-derived foam cells in the arterial intima. nih.gov By inhibiting cholesterol absorption, these compounds can suppress lipid accumulation in macrophages and reduce inflammatory responses. nih.gov

One of the most active compounds identified in a key study, designated as compound 20 , not only showed stronger cholesterol absorption inhibition than ezetimibe but also exhibited no cytotoxicity in HEK293 and RAW264.7 cell lines. nih.gov Further investigation revealed that this compound could inhibit macrophage lipid accumulation and decrease the secretion of inflammatory markers such as LDH, MDA, TNF-α, and ROS in a concentration-dependent manner. nih.gov This highlights the potential of specifically substituted 1H-pyrrole-2,5-dione analogues as effective agents in managing conditions related to high cholesterol.

| Compound ID | Phenyl Ring Substitution | Relative Cholesterol Absorption Inhibition | Cytotoxicity |

| 20 | Specific (undisclosed) | Stronger than Ezetimibe | None observed |

This table illustrates the promising results of a lead compound from the 1H-pyrrole-2,5-dione series, as detailed in the referenced study.

Antimicrobial Activity Mechanisms

The N-substituted maleimide scaffold, which includes this compound, is a key pharmacophore known for a range of biological activities, including significant antimicrobial properties. kthmcollege.ac.in The reactivity of the maleimide ring, particularly its unsaturated double bond, is crucial for its biological action. nih.gov

Derivatives of N-phenylmaleimide have demonstrated notable antibacterial activity. Studies have shown that these compounds are generally more effective against Gram-positive bacteria than Gram-negative strains. nih.gov The antibacterial action is influenced by factors such as the chemical reactivity and lipophilicity of the specific analogue. nih.gov

For instance, research on various N-substituted maleimides revealed that their antibacterial activity was structure-dependent. tandfonline.com A study investigating phyllanthimide analogs found that maleimides were significantly more active than their saturated succinimide counterparts against both E. coli (Gram-negative) and S. aureus (Gram-positive), indicating the importance of the cyclic imido double bond for activity. nih.gov However, the presence of either electron-donating or electron-withdrawing substituents on the N-phenyl ring tended to decrease the antibacterial efficacy, suggesting that steric effects may play a significant role. nih.gov

Other research has explored pyrrole derivatives more broadly, with some demonstrating strong antibacterial properties against a range of bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) and Acinetobacter baumannii. nih.govnih.gov

| Bacterial Type | General Efficacy of N-Phenylmaleimides | Key Structural Notes |

| Gram-Positive | Generally more effective | Activity is structure-dependent. |

| Gram-Negative | Generally less effective | Steric effects on the phenyl ring can reduce activity. nih.gov |

This table summarizes the general antibacterial trends for N-phenylmaleimide derivatives based on available research.

N-substituted maleimides have consistently displayed strong antifungal effects. nih.govtandfonline.com Several studies have synthesized and tested these compounds against various pathogenic fungi, often finding their activity to be comparable to established antifungal agents. kthmcollege.ac.intandfonline.comijpsdronline.com

One study reported that a series of neutral N-substituted maleimides exhibited potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 0.5–4 µg/ml. nih.govtandfonline.com Unlike their antibacterial action, the antifungal effect showed little dependence on the specific structure or lipophilicity of the compound. nih.govtandfonline.com The proposed mechanism for this antifungal action involves the inhibition of enzymes crucial for the synthesis of the fungal cell wall, such as β(1,3)glucan synthase. nih.gov

Another study focusing on N-substituted maleimide derivatives incorporating an imidazole moiety found that most of the synthesized compounds showed significant activity against fungal strains like C. albicans, A. fumigatus, and A. niger. kthmcollege.ac.inijpsdronline.com

| Fungal Strain | Efficacy of N-Substituted Maleimides |

| Candida albicans | High activity observed kthmcollege.ac.innih.govijpsdronline.com |

| Aspergillus niger | Significant activity reported kthmcollege.ac.inijpsdronline.com |

| Aspergillus fumigatus | Significant activity reported kthmcollege.ac.inijpsdronline.com |

This table highlights the antifungal efficacy of N-substituted maleimides against common pathogenic fungi.

The antimicrobial efficacy of this compound and its analogues is governed by specific structural features. The core maleimide ring is a critical element, with its unsaturated double bond being a key factor for activity. nih.gov

For Antibacterial Activity:

Maleimide vs. Succinimide: The unsaturated double bond in the maleimide ring is crucial. Maleimides are approximately 30 times more active than the corresponding saturated succinimides. nih.gov

N-Phenyl Substituents: The substitution pattern on the N-phenyl ring significantly impacts antibacterial potency. Both electron-donating and electron-withdrawing groups have been shown to decrease activity, suggesting an optimal electronic and steric profile is required. nih.gov The unsubstituted N-phenylmaleimide often serves as a benchmark of high activity.

Lipophilicity: The lipophilicity of the molecule can influence its ability to penetrate bacterial cell membranes, affecting its antibacterial action. nih.gov

For Antifungal Activity:

Structural Independence: In contrast to antibacterial action, the antifungal activity of many neutral N-substituted maleimides appears to be less dependent on the specific substituents on the phenyl ring. nih.govtandfonline.com